molecular formula C7H12F2N2Si B13731685 1-(Trimethylsilyldifluoromethyl)imidazole

1-(Trimethylsilyldifluoromethyl)imidazole

Cat. No.: B13731685
M. Wt: 190.27 g/mol
InChI Key: CBVMMZMOIUOTPA-UHFFFAOYSA-N
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Description

1-(Trimethylsilyldifluoromethyl)imidazole is a unique compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at the 1 and 3 positions of a five-membered ring. The presence of the trimethylsilyldifluoromethyl group in this compound imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(Trimethylsilyldifluoromethyl)imidazole involves several steps. One common method includes the reaction of imidazole with trimethylsilyldifluoromethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

1-(Trimethylsilyldifluoromethyl)imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyldifluoromethyl group is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield simpler derivatives.

    Addition Reactions: The imidazole ring can participate in addition reactions with electrophiles, leading to the formation of substituted imidazoles.

Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Trimethylsilyldifluoromethyl)imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of drugs and diagnostic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyldifluoromethyl)imidazole involves its interaction with specific molecular targets. The trimethylsilyldifluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(Trimethylsilyldifluoromethyl)imidazole can be compared with other imidazole derivatives, such as:

    1-Methylimidazole: Lacks the trimethylsilyldifluoromethyl group, resulting in different chemical properties and applications.

    1-Phenylimidazole: Contains a phenyl group instead of the trimethylsilyldifluoromethyl group, leading to variations in reactivity and biological activity.

    1-(Trimethylsilylmethyl)imidazole: Similar in structure but with a trimethylsilylmethyl group, affecting its chemical behavior and uses.

The uniqueness of this compound lies in its specific functional group, which imparts distinct properties and makes it suitable for specialized applications.

Properties

Molecular Formula

C7H12F2N2Si

Molecular Weight

190.27 g/mol

IUPAC Name

[difluoro(imidazol-1-yl)methyl]-trimethylsilane

InChI

InChI=1S/C7H12F2N2Si/c1-12(2,3)7(8,9)11-5-4-10-6-11/h4-6H,1-3H3

InChI Key

CBVMMZMOIUOTPA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(N1C=CN=C1)(F)F

Origin of Product

United States

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